Tametraline
Description
Its synthesis involves Friedel-Crafts cyclization followed by Schiff base formation with methylamine and stereoselective reduction, yielding trans- and cis-isomers. The trans-isomer (tametraline) demonstrated superior NDRI activity compared to the cis-isomer . However, this compound’s development was halted due to stimulant side effects in preclinical models . Despite this, its structural scaffold became a cornerstone for developing selective serotonin reuptake inhibitors (SSRIs), notably sertraline .
Properties
IUPAC Name |
(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPZMLRGBVYQV-WMLDXEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200774 | |
| Record name | Tametraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52795-02-5 | |
| Record name | Tametraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52795-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tametraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052795025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tametraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAMETRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440C8K5Y5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tametraline can be synthesized through various synthetic routes. One common method involves the reduction of 1-tetralone followed by reductive amination with methylamine. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and solvents like ethanol or tetrahydrofuran (THF) .
Chemical Reactions Analysis
Tametraline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various amines using reducing agents such as LiAlH4 or NaBH4.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
Tametraline serves as a precursor for the synthesis of other pharmacologically active compounds. Its structural characteristics allow it to be modified into various derivatives that retain or enhance its biological activity. This property is particularly valuable in drug development, where modifications can lead to new therapeutic agents.
Reference Compound
In chemical research, this compound is often used as a reference compound to study the mechanisms of action of similar compounds. Its well-documented effects on neurotransmitter systems provide a baseline for assessing the efficacy and safety of new drugs.
Biological Applications
Neurotransmitter Research
this compound's ability to inhibit the reuptake of norepinephrine and dopamine makes it a crucial tool for studying neurotransmitter systems. Research has demonstrated that it significantly increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects .
Pharmacological Effects
The compound has been investigated for its potential use as an antidepressant and in treating other psychiatric disorders. Its dual action on norepinephrine and dopamine levels distinguishes it from selective serotonin reuptake inhibitors, making it a candidate for broader therapeutic applications in mood disorders .
Medical Applications
Antidepressant Properties
this compound has shown promise in clinical settings as an antidepressant. Studies indicate that it may effectively treat depression and anxiety disorders due to its mechanism of increasing norepinephrine and dopamine levels . This broad spectrum of action is significant in developing treatments for patients who do not respond well to traditional selective serotonin reuptake inhibitors.
Case Study on Overdose Effects
A notable case involved a 17-year-old female who ingested an excessive dose of sertraline hydrochloride, a related compound. This case highlighted potential severe side effects associated with high doses of compounds affecting neurotransmitter systems, emphasizing the need for careful monitoring in clinical use .
Research Findings
Research has shown that this compound leads to significant increases in neurotransmitter levels correlated with improved mood states in animal models. These findings suggest that compounds like this compound could be beneficial in treating mood disorders characterized by norepinephrine and dopamine dysregulation .
Mechanism of Action
Tametraline exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and is believed to contribute to its antidepressant effects. The molecular targets of this compound include the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Comparison with Similar Compounds
Tametraline vs. Sertraline
| Parameter | This compound | Sertraline |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N | C₁₇H₁₇Cl₂N |
| Pharmacological Target | NDRI (NE/DA reuptake inhibition) | SSRI (5-HT reuptake inhibition) |
| Stereochemistry | trans-(1R,4S) isomer | cis-(1S,4S) isomer |
| Key Modifications | None | 3,4-Dichloro substitution on phenyl |
| Clinical Use | Discontinued (stimulant effects) | Approved antidepressant (Zoloft®) |
| Selectivity | NE ≈ DA > 5-HT | 5-HT > NE ≈ DA |
Mechanistic Insights :
- The introduction of electronegative 3,4-dichloro substituents in sertraline’s phenyl ring drastically shifted selectivity toward serotonin (5-HT), reducing dopamine (DA) and norepinephrine (NE) affinity .
- This compound’s trans-configuration optimizes NDRI activity, whereas the cis-configuration in sertraline facilitates SSRI properties .
This compound vs. Indatraline
| Parameter | This compound | Indatraline |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N | C₁₆H₁₅Cl₂N |
| Pharmacological Target | NDRI | Non-selective monoamine reuptake inhibitor |
| Clinical Indication | Experimental antidepressant | Investigational (cocaine addiction) |
| Structural Features | Bicyclic aminotetralin core | Chlorinated phenyltropane analog |
Key Differences :
This compound vs. Dasotraline
| Parameter | This compound | Dasotraline |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N | C₁₈H₂₁N |
| Pharmacological Target | NDRI | Dual NDRI (NE/DA) with long half-life |
| Clinical Status | Discontinued | Discontinued (2018) |
Structural and Functional Notes:
- Dasotraline shares the aminotetralin core but features a bulkier N-cyclopropylmethyl group, prolonging its half-life (~80 hours) compared to this compound .
- Both compounds exhibit NDRI activity, but dasotraline’s extended duration led to clinical trials for ADHD and binge-eating disorder before discontinuation due to safety concerns .
Critical Analysis of Research Findings
- Stereochemical Sensitivity : this compound’s activity is highly dependent on stereochemistry, with the trans-isomer showing 10-fold greater NDRI potency than the cis-isomer .
- Chlorination as a Design Strategy : The addition of chlorine atoms in sertraline reduced DA/NE affinity by sterically hindering transporter binding, a breakthrough in SSRI development .
- Safety Profiles : this compound’s stimulant effects were attributed to DA reuptake inhibition, prompting structural refinements to eliminate this liability in subsequent derivatives .
Biological Activity
Tametraline (CP-24,441) is a compound that has garnered interest due to its biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
This compound is characterized as a 1R,4S-stereoisomer of a tetralin-based compound. Its primary action is to inhibit the uptake of norepinephrine and dopamine in the brain, which is crucial for its antidepressant effects. The compound demonstrates significant potency in blocking norepinephrine uptake in rat brain synaptosomes, effectively reversing reserpine-induced hypothermia in mice .
Key Mechanisms:
- Norepinephrine Reuptake Inhibition : this compound effectively blocks the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.
- Dopamine Reuptake Inhibition : Similar to norepinephrine, this compound also inhibits dopamine reuptake, contributing to its overall antidepressant effects.
Pharmacological Profile
This compound's pharmacological profile includes several notable effects:
Research Findings
Recent studies have explored this compound's potential beyond its antidepressant properties. For instance, it has been investigated for its role in cancer therapy due to its ability to inhibit tumor protein TCTP (Tumor Protein Translationally Controlled) which is linked to cell survival pathways. This inhibition can lead to increased apoptosis in tumor cells .
Case Studies and Clinical Trials
- Antidepressant Efficacy : Clinical observations have shown that compounds similar to this compound, like sertraline (a derivative), lead to early reductions in anxiety symptoms before improvements in depression are noted. This suggests a rapid onset of action that can be beneficial in clinical settings .
- Cancer Research : A study highlighted that sertraline (and by extension, compounds related to this compound) showed promise in reducing tumor sizes and improving survival rates in in vitro and in vivo models of various neoplasms .
- Neuropharmacology Studies : this compound's effect on neurotransmitter systems has been documented in various animal models, demonstrating its potential utility in treating mood disorders through enhanced serotonin and norepinephrine signaling pathways .
Summary of Studies
The following table summarizes key studies related to this compound's biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
